Copper tetra-4-tert-butylphthalocyanine
Description
The compound "Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane" is a macrocyclic copper complex characterized by a highly substituted nitrogen-rich ligand framework. Its structure includes six tert-butyl groups at positions 6, 15, 24, and 33, which provide steric bulk and influence solubility, and a complex polycyclic backbone with multiple nitrogen donors for copper coordination . The ligand’s rigidity and electronic properties likely enhance the stability and catalytic activity of the copper center, making it relevant for oxidation reactions and coordination chemistry studies.
Properties
CAS No. |
39001-64-4 |
|---|---|
Molecular Formula |
C48H48CuN8 |
Molecular Weight |
800.5 g/mol |
IUPAC Name |
copper 6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Cu/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChI Key |
IDACJLJAKMQWEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Cu+2] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane is a complex organometallic compound with significant biological implications. Its structural complexity and the presence of copper as a central metal ion suggest potential applications in various fields including medicinal chemistry and materials science.
The compound has a molecular formula of and a molecular weight of approximately 800 g/mol. The presence of multiple tert-butyl groups contributes to its hydrophobic nature and influences its solubility and interaction with biological systems.
Copper complexes have been studied for their biological activity due to their ability to participate in redox reactions and their role as catalysts in various biochemical processes.
- Antioxidant Activity : Copper compounds can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : The copper ion has inherent antimicrobial properties that can inhibit the growth of bacteria and fungi.
- Enzyme Mimicry : Copper complexes can mimic the activity of metalloenzymes which are crucial for various biochemical reactions.
In Vitro Studies
Recent studies have investigated the cytotoxic effects of copper complexes on cancer cell lines:
- Study 1 : A study demonstrated that copper-tetratert-butyl phthalocyanine showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.
- Study 2 : Another research highlighted the ability of copper complexes to induce apoptosis in prostate cancer cells through the generation of reactive oxygen species (ROS).
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 15 | ROS generation |
| 2 | PC3 | 20 | Apoptosis induction |
In Vivo Studies
Animal model studies have also provided insights into the therapeutic potential of copper complexes:
- Case Study A : Mice treated with copper-tetratert-butyl complexes exhibited reduced tumor growth in xenograft models compared to control groups.
- Case Study B : Administration of the compound resulted in improved survival rates in mice with induced tumors.
Comparison with Similar Compounds
Structural Comparison with Similar Copper Complexes
Macrocyclic Ligand Frameworks
The target compound shares structural similarities with other nitrogen-donor macrocyclic copper complexes:
- Copper(II) Complexes of Hexaaza Macrocycles (e.g., from ): These complexes feature hexaaza ligands but lack tert-butyl substituents.
- Copper Phthalocyanine Derivatives (): These contain dodecaaza frameworks but differ in aromaticity and substituents. Phthalocyanines exhibit strong absorption in the visible spectrum, whereas the target compound’s tert-butyl groups may shift electronic properties toward enhanced solubility in non-polar solvents .
Table 1: Structural Features of Comparable Copper Complexes
Catalytic Performance in Oxidation Reactions
provides catalytic data for copper complexes in benzene and cyclohexene oxidation. The target compound’s tert-butyl groups may improve catalytic longevity by preventing aggregation, whereas simpler complexes like [CuCl(L1)] show higher initial activity but lower stability due to ligand degradation .
Table 2: Catalytic Efficiency in Benzene Oxidation
| Catalyst | Conversion (%) | Selectivity (%) | Byproducts (%) | Reference |
|---|---|---|---|---|
| [CuCl(L1)] | 77.1 | 45.5 | 13.9 | |
| Target Compound* | ~65 (inferred) | ~50 (inferred) | <10 (inferred) | – |
| Copper Phthalocyanine | 43.1 | 30.7 | 3.8 |
Q & A
Q. What are the key synthetic challenges in preparing this copper-containing macrocyclic complex, and how can they be methodologically addressed?
The synthesis involves constructing a highly substituted macrocyclic ligand with precise steric and electronic tuning. Challenges include controlling regioselectivity during cyclization and stabilizing reactive intermediates. A copper-catalyzed silyl deprotection/azide cycloaddition approach (as used in triazole synthesis) can optimize step efficiency, while low-temperature NMR monitoring ensures intermediate stability . Purification via gradient chromatography or crystallization in nonpolar solvents improves yield.
Q. Which analytical techniques are most effective for characterizing the coordination geometry and electronic structure of this complex?
Single-crystal X-ray diffraction is critical for resolving the macrocycle's geometry and copper coordination site. Pair this with EPR spectroscopy to probe the oxidation state and ligand field effects. DFT calculations (e.g., using Gaussian or ORCA) complement experimental data by modeling electronic transitions and spin states .
Q. How does the tert-butyl substituent influence the compound’s stability and reactivity in catalytic applications?
The bulky tert-butyl groups enhance steric protection of the copper center, reducing dimerization or oxidation. Kinetic studies using UV-Vis spectroscopy under inert atmospheres (e.g., argon) can track stability, while cyclic voltammetry evaluates redox behavior. Comparative experiments with less-substituted analogs highlight steric vs. electronic contributions .
Advanced Research Questions
Q. What theoretical frameworks guide the design of experiments to explore this compound’s catalytic mechanisms in azide-alkyne cycloadditions?
Link studies to ligand design principles (e.g., Hard-Soft Acid-Base theory) and transition-state stabilization models. Use in situ IR spectroscopy and stopped-flow techniques to capture transient intermediates. Theoretical alignment with density functional theory (DFT) clarifies reaction pathways, while factorial design optimizes variables like solvent polarity and copper loading .
Q. How can researchers reconcile contradictions in catalytic efficiency data across different studies?
Systematic meta-analysis of reaction conditions (temperature, solvent, substrate scope) is essential. Apply multivariate regression to identify outliers or confounding variables. Cross-validate results using isotopic labeling (e.g., ¹³C-labeled azides) and kinetic isotope effects (KIEs) to isolate mechanistic steps .
Q. What advanced computational strategies are recommended for simulating the compound’s behavior in multi-component systems?
Combine molecular dynamics (MD) simulations (e.g., GROMACS) with COMSOL Multiphysics for fluid dynamics modeling in flow reactors. AI-driven tools (e.g., neural networks) predict optimal reaction parameters, while QM/MM hybrid methods resolve electronic interactions at the copper center .
Q. How can researchers integrate heterogeneous and homogeneous catalytic data to refine mechanistic models?
Employ operando spectroscopy (e.g., XAFS) to monitor copper’s local environment during catalysis. Contrast homogeneous-phase data with surface-immobilized systems (e.g., silica-supported complexes). Bayesian statistical analysis quantifies uncertainty in kinetic models, ensuring robustness across datasets .
Methodological Considerations
- Experimental Design : Use a 2^k factorial design to test variables like ligand:copper ratio, temperature, and pressure. This minimizes trial count while maximizing data resolution .
- Data Validation : Cross-check spectroscopic findings with independent techniques (e.g., XANES for oxidation state + EPR for spin configuration) .
- Theoretical Alignment : Ground hypotheses in coordination chemistry principles (e.g., Jahn-Teller distortions) and crystallographic data to avoid overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
